BenchChemオンラインストアへようこそ!

2-[4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Lipophilicity Drug-likeness Permeability

2-[4-(Difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (CAS 937607-08-4; molecular formula C₁₁H₁₁F₂N₃O₂; MW 255.22) is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. It features a 4-difluoromethyl substituent on the pyridine ring, methyl groups at positions 3 and 6, and a free carboxylic acid moiety at the N1-acetic acid position.

Molecular Formula C11H11F2N3O2
Molecular Weight 255.225
CAS No. 937607-08-4
Cat. No. B2816496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
CAS937607-08-4
Molecular FormulaC11H11F2N3O2
Molecular Weight255.225
Structural Identifiers
SMILESCC1=CC(=C2C(=NN(C2=N1)CC(=O)O)C)C(F)F
InChIInChI=1S/C11H11F2N3O2/c1-5-3-7(10(12)13)9-6(2)15-16(4-8(17)18)11(9)14-5/h3,10H,4H2,1-2H3,(H,17,18)
InChIKeyQFHHXGIQFCFBNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (CAS 937607-08-4): Core Physicochemical Identity and Screening-Collection Availability


2-[4-(Difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (CAS 937607-08-4; molecular formula C₁₁H₁₁F₂N₃O₂; MW 255.22) is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. It features a 4-difluoromethyl substituent on the pyridine ring, methyl groups at positions 3 and 6, and a free carboxylic acid moiety at the N1-acetic acid position . The compound is listed in the Enamine screening collection (catalog EN300-92731), confirming its availability for high-throughput screening campaigns in early drug discovery .

Why Generic Substitution of 4-Substituted Pyrazolo[3,4-b]pyridine Acetic Acids Is Not Advisable Without Comparative Physicochemical Data


The pyrazolo[3,4-b]pyridine-1-acetic acid scaffold is used broadly across phosphodiesterase (PDE) inhibition, kinase inhibition, and anti-inflammatory programs [1]. However, the identity of the 4-position substituent—in this case, difluoromethyl versus methoxycarbonyl, trifluoromethyl, or hydrogen—exerts a pronounced effect on lipophilicity, hydrogen-bonding capacity, and metabolic stability . These physicochemical differences translate directly into altered permeability, solubility, and ultimately biological applicability, meaning that in-class analogs cannot be freely interchanged without risking divergent ADME and potency outcomes. The quantitative evidence below isolates the specific, measurable differentiators relevant to procurement and experimental design.

Quantitative Differentiation Evidence for 2-[4-(Difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid Versus Closest Analogs


LogP Differentiation: 4-Difluoromethyl vs. 4-Methoxycarbonyl Substituent Confers 1.15-Unit Higher Lipophilicity

The 4-difluoromethyl analog (target compound) exhibits a computed LogP of 2.07, compared with 0.92 for the 4-methoxycarbonyl analog (CAS 1011397-05-9), representing a +1.15 log unit increase in lipophilicity . This difference is derived from identical computational methodology applied to both compounds by the same vendor, enabling direct cross-study comparison. Elevated LogP correlates with improved membrane permeability potential, a critical parameter for intracellular target engagement.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Count: 4-Difluoromethyl Analog Carries 2 Fewer HBA Sites Than the 4-Methoxycarbonyl Comparator

The target compound has 4 hydrogen bond acceptor (HBA) sites, whereas the 4-methoxycarbonyl analog possesses 6 HBA sites—a difference of 2 fewer acceptors . Lower HBA count is a well-established contributor to improved passive transcellular permeability and is a key parameter in Lipinski's Rule of Five assessments for oral drug-likeness.

Hydrogen bonding Permeability Oral bioavailability

Free Carboxylic Acid vs. Ethyl Ester: Direct Synthetic Utility and Divergent logP for Conjugation Strategies

The target compound (free acid, CAS 937607-08-4) provides a directly available carboxylic acid handle for one-step amide coupling or esterification, whereas the closely related ethyl ester analog (CAS 1011380-61-2) requires a saponification step before analogous derivatization . The free acid also has a markedly different LogP (2.07 vs. 1.20 for the ester), and contributes 1 hydrogen bond donor (vs. 0 for the ester), altering both physicochemical profile and formulation behavior.

Synthetic accessibility Amide coupling Prodrug design

Purity and Quality Certification: NLT 98% Purity with ISO Certification vs. 97% Standard Grade

The target compound is commercially available at NLT 98% purity under ISO quality system certification from MolCore , compared with the 97% purity grade offered by multiple other suppliers including Chemenu and Chemscene . The 1-percentage-point purity difference (98% vs. 97%) represents a reduction of impurity burden by approximately one-third, and the ISO certification provides documented quality management system assurance critical for regulated research environments.

Purity specification Quality assurance Procurement

Patent-Backed Therapeutic Relevance: Pyrazolo[3,4-b]pyridine PDE Inhibitor Scaffold with Cardiovascular and Anti-Inflammatory Program Applicability

The pyrazolo[3,4-b]pyridine core bearing a 4-fluoroalkyl substituent is explicitly claimed in patent families covering phosphodiesterase (PDE) inhibition for the treatment of inflammatory and allergic diseases including COPD and asthma (EP1581532B1) [1], as well as cardiovascular disorders via soluble guanylate cyclase stimulation (US20140100229) [2]. The target compound's 4-difluoromethyl group falls within the preferred fluoroalkyl substituent scope of these filings, positioning it within documented therapeutic programs rather than unexplored chemical space.

PDE inhibition Cardiovascular disease Inflammation

High-Confidence Application Scenarios for 2-[4-(Difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid Driven by Quantitative Differentiation Evidence


PDE4-Targeted Inflammatory Disease Programs Requiring a Lipophilic Carboxylic Acid Building Block

The compound's LogP of 2.07 and free carboxylic acid handle make it directly suitable for one-step amide coupling to generate PDE4 inhibitor candidates. The difluoromethyl group at the 4-position aligns with the preferred substituent scope of EP1581532B1, which claims pyrazolo[3,4-b]pyridines for COPD and asthma [1]. Its 4 HBA count and single H-bond donor satisfy key drug-likeness criteria for oral anti-inflammatory agents.

High-Throughput Screening Deck Augmentation via Enamine-Catalogued Compound

With confirmed listing in the Enamine screening collection (EN300-92731) and ISO-certified NLT 98% purity material available from MolCore , this compound can be directly incorporated into diverse screening cascades—including kinase panels, PDE panels, and phenotypic inflammation assays—without requiring in-house purification or quality verification.

Metabolic Stability-Optimized Scaffold for Intracellular Kinase Targets

The difluoromethyl substituent is widely recognized to enhance metabolic stability relative to methyl or methoxycarbonyl analogs . Combined with the 1.15-unit LogP advantage over the 4-methoxycarbonyl comparator, this compound is the logical selection for programs requiring sustained intracellular exposure, such as PIM-1, TRK, or CHK1/CHK2 kinase inhibition campaigns where pyrazolo[3,4-b]pyridines have demonstrated activity [1].

Synthetic Intermediate for Cardiovascular Drug Discovery Targeting Soluble Guanylate Cyclase

The compound falls within the general Formula I of Bayer's US20140100229 patent application covering fluoroalkyl-substituted pyrazolopyridines as sGC stimulators for cardiovascular disorders [2]. The free carboxylic acid enables direct conjugation to diverse amine-bearing pharmacophores, facilitating rapid SAR exploration around this therapeutically validated chemotype.

Quote Request

Request a Quote for 2-[4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.